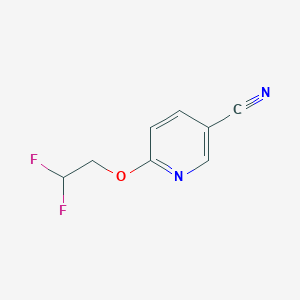

6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile

Overview

Description

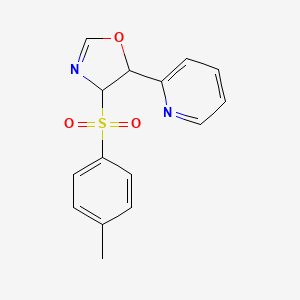

6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H6F2N2O and a molecular weight of 184.14 g/mol. It is a fluorinated heterocyclic building block used in chemical synthesis .

Molecular Structure Analysis

The InChI code for 6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile is1S/C8H6F2N2O/c9-7(10)5-13-8-2-1-6(3-11)4-12-8/h1-2,4,7H,5H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the searched resources.Scientific Research Applications

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines, which include “6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Indole and Coumarin Containing Pyridine-3-Carbonitrile Derivatives

- Field : Organic Chemistry .

- Application : This compound can be used in the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives .

- Method : The synthesis is achieved through a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid conditions .

- Results : This new methodology offers several advantages such as short reaction time, easy experimental work-up, good product yield, and it endures the substrate diversity and operational simplicity under metal-free reaction conditions for the formation of C–C/C–N bonds .

Fluorescent Sensors and Co-Initiators

- Field : Material Science .

- Application : The compound can be used as a fluorescent sensor for monitoring the free-radical, thiol-ene, and cationic polymerization progress. It can also act as a long-wavelength co-initiator for diphenyliodonium salts initiators .

- Method : The compound is incorporated into a polymerization system, where it can monitor the progress of the reaction and initiate the polymerization process under certain conditions .

- Results : This dual role of the compound can enhance the efficiency and control of the polymerization process, leading to improved material properties .

Safety And Hazards

The safety data sheet for 6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-(2,2-difluoroethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-2-1-6(3-11)4-12-8/h1-2,4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYSXUHCBUCOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)

![Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1403954.png)

![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)